molecular formula C13H18N2OS B14708581 Hexanamide, N-[(phenylamino)thioxomethyl]- CAS No. 21257-55-6

Hexanamide, N-[(phenylamino)thioxomethyl]-

Cat. No.: B14708581
CAS No.: 21257-55-6
M. Wt: 250.36 g/mol
InChI Key: UYHBXLXNHJDAIX-UHFFFAOYSA-N
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Description

Hexanamide, N-[(phenylamino)thioxomethyl]- is a chemical compound with the molecular formula C13H18N2OS It is known for its unique structure, which includes a hexanamide backbone with a phenylamino and thioxomethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, N-[(phenylamino)thioxomethyl]- typically involves the reaction of hexanamide with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for Hexanamide, N-[(phenylamino)thioxomethyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Hexanamide, N-[(phenylamino)thioxomethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexanamide, N-[(phenylamino)thioxomethyl]- has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of Hexanamide, N-[(phenylamino)thioxomethyl]- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound has been shown to bind strongly with enzymes like glucose dehydrogenase, inhibiting their activity.

    Pathways Involved: By inhibiting glucose dehydrogenase, the compound disrupts the glucose metabolic pathway in bacteria, leading to their death.

Comparison with Similar Compounds

Hexanamide, N-[(phenylamino)thioxomethyl]- can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Aryl-n-hexanamide linked enaminones, N-[(phenylamino)thioxomethyl]-2-(phenylmethylene) hydrazinecarboximidamide derivatives.

    Uniqueness: Unlike other similar compounds, Hexanamide, N-[(phenylamino)thioxomethyl]- exhibits a unique combination of antimicrobial and antitubercular properties. .

Properties

CAS No.

21257-55-6

Molecular Formula

C13H18N2OS

Molecular Weight

250.36 g/mol

IUPAC Name

N-(phenylcarbamothioyl)hexanamide

InChI

InChI=1S/C13H18N2OS/c1-2-3-5-10-12(16)15-13(17)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3,(H2,14,15,16,17)

InChI Key

UYHBXLXNHJDAIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(=S)NC1=CC=CC=C1

Origin of Product

United States

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